Hexadecanoic-7,7,8,8-D4 acid

Vue d'ensemble

Description

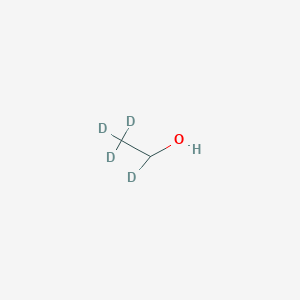

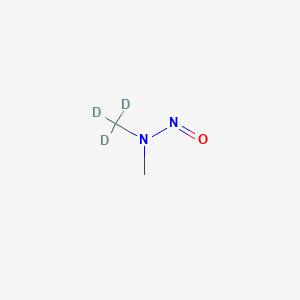

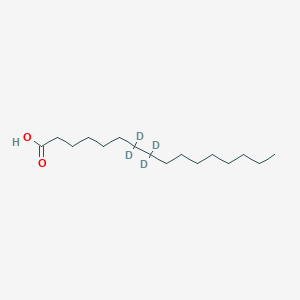

Hexadecanoic-7,7,8,8-D4 acid, also known as Palmitic Acid-d4, is a useful isotopically labeled research compound . It has a molecular formula of C16H28D4O2 and a molecular weight of 260.45 .

Synthesis Analysis

This compound is a product in the category of Stable Isotope Labeled (SIL) Lipids . It is typically supplied as a neat, solid substance and stored at room temperature . The synthesis of this compound is not explicitly detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound consists of a straight-chain, sixteen-carbon, saturated long-chain fatty acid . The InChI representation of the molecule isInChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i9D2,10D2 . Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 260.45 g/mol . Other computed properties include a XLogP3 of 6.4, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 14 .Applications De Recherche Scientifique

Bioactivity and Antioxidant Testing

Hexadecanoic acid has been studied for its bioactivity, including toxicity and antioxidant properties. A study by Panggua, Johannes, Natsir, and Litaay (2016) on hexadecanoic acid isolated from Aglaophenia cupressina Lamoureoux revealed high toxicity but no significant antioxidant activity (Panggua et al., 2016).

Chemical Characterization and Insecticidal Activity

Research on n-Hexane extracts of Epaltes divaricata, containing n-Hexadecanoic acid, showed significant insecticidal activity against dengue vector Aedes aegypti and pest Spodoptera litura. The extracts demonstrated larvicidal, growth retardant, enzyme inhibition, and midgut toxicity effects (Amala et al., 2021).

Role in Pheromone Biosynthesis

In a study by Foster (2005), deuterium-labeled hexadecanoic acid was used to explore its role in sex pheromone biosynthesis in the moth Heliothis virescens. The study showed incorporation of this compound into various lipid classes, suggesting its role in pheromone gland biosynthesis (Foster, 2005).

Structural and Molecular Studies

Hexadecanoic acid derivatives have been used in various structural and molecular studies. Gericke and Mendelsohn (1996) used external infrared reflection−absorption spectroscopy (IRRAS) to investigate conformational order in hexadecanoic acid monolayers, revealing insights into molecular arrangements and interactions (Gericke & Mendelsohn, 1996).

Microbial Degradation Studies

The microbial degradation of n-hexadecanoic acid in agricultural and forest soils was analyzed by Zyakun et al. (2011). The study provided insights into the dynamics of microbial degradation of this compound, indicating different metabolic activities in various soil types (Zyakun et al., 2011).

Synthesis and Characterization of Derivatives

Research has also focused on the synthesis and characterization of hexadecanoic acid derivatives. A study by Govindarajan et al. (2022) reported the synthesis of metal complexes of hexadecanoic acid and their antimicrobial activity, highlighting potential biomedical applications (Govindarajan et al., 2022).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

7,7,8,8-tetradeuteriohexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i9D2,10D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-YQUBHJMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.